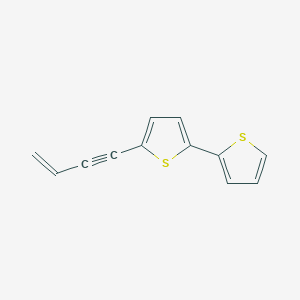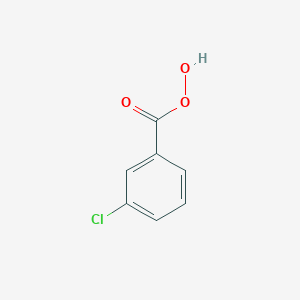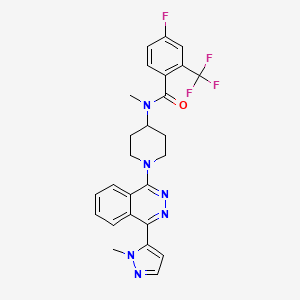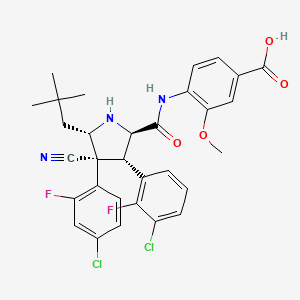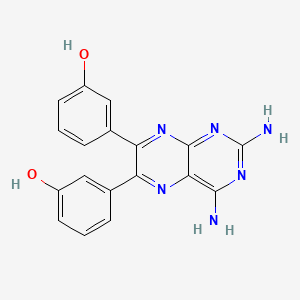
TG100-115
Overview
Description
TG100-115 is a selective inhibitor of phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta. It has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. The compound has shown promise in preclinical studies for its ability to modulate immune responses and inhibit tumor growth .
Mechanism of Action
Target of Action
TG100-115 primarily targets Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ) . These are key enzymes involved in intracellular signal transduction pathways, playing crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of PI3Kγ and PI3Kδ . It binds to these enzymes and inhibits their activity, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts the activation of downstream signaling pathways, leading to alterations in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting PI3Kγ and PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Pharmacokinetics
The compound’s bioavailability and half-life are crucial factors that influence its therapeutic efficacy and duration of action .
Result of Action
The inhibition of PI3Kγ and PI3Kδ by this compound has significant molecular and cellular effects. It leads to a decrease in the recruitment of myeloid-derived suppressor cells (MDSC) into tumor tissues, thereby reducing tumor growth and metastasis . Additionally, this compound has been shown to enhance the anti-tumor response elicited by DNA vaccines, leading to smaller tumors and increased survival in mouse models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the patient, and the specific characteristics of the tumor microenvironment can all impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
TG100-115 interacts with PI3Kγ and PI3Kδ, inhibiting their activity with IC50 values of 83 nM and 235 nM respectively . This interaction affects the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in various cellular processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit edema and inflammation in response to multiple mediators known to participate in myocardial infarction . In the context of cancer, this compound has been shown to reduce tumor growth and metastasis by inhibiting the recruitment of myeloid-derived suppressor cells (MDSC) into tumor tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PI3Kγ and PI3Kδ, inhibiting their activity and thus affecting the PI3K/Akt/mTOR signaling pathway . This results in the inhibition of cell proliferation and survival, and the reduction of inflammation and edema .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to potently inhibit edema and inflammation in response to multiple mediators known to participate in myocardial infarction . The stability and degradation of this compound over time in these settings have not been extensively studied.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a murine model of myocardial infarction, intravenous injection of this compound at dosages ranging from 0.5 to 5 mg/kg resulted in significant cardiac protection, reducing edema and inflammation .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway, interacting with PI3Kγ and PI3Kδ . The specific metabolic pathways that this compound is involved in, and any enzymes or cofactors it interacts with, have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TG100-115 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
- Formation of the pteridine core.
- Introduction of amino and hydroxy groups at specific positions on the pteridine ring.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: TG100-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents on the pteridine ring, leading to derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
TG100-115 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta in various biochemical pathways.
Biology: Investigated for its effects on cell signaling, immune responses, and cell migration.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new therapeutic agents targeting phosphoinositide 3-kinase pathways.
Comparison with Similar Compounds
Wortmannin: A non-selective inhibitor of phosphoinositide 3-kinase.
LY294002: Another non-selective inhibitor of phosphoinositide 3-kinase.
Idelalisib: A selective inhibitor of phosphoinositide 3-kinase delta.
Comparison: TG100-115 is unique in its selectivity for both phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta, whereas other inhibitors like wortmannin and LY294002 are non-selective. Idelalisib, while selective for phosphoinositide 3-kinase delta, does not inhibit phosphoinositide 3-kinase gamma. This dual selectivity of this compound makes it particularly valuable for studying the combined roles of these kinases in various biological processes .
Biological Activity
TG100-115 is a small-molecule inhibitor that has garnered attention for its biological activity, particularly in the context of cancer and inflammatory diseases. This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This compound is primarily recognized as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase. TRPM7 plays a crucial role in various cellular processes, including cell proliferation and migration, particularly in breast cancer cells. The compound has been shown to inhibit TRPM7 kinase activity in an ATP-competitive manner, outperforming other known inhibitors like rottlerin by over 70-fold in potency .
Inhibition of TRPM7 Kinase Activity
This compound effectively inhibits TRPM7 kinase activity, leading to significant reductions in breast cancer cell migration and invasion. It has been demonstrated that this compound suppresses the phosphorylation of myosin IIA heavy chain and focal adhesion kinase, which are critical for cell motility .
Impact on Neutrophil Function
Research indicates that this compound also influences immune responses by affecting neutrophil recruitment. In studies involving murine models, the inhibition of TRPM7 kinase activity by this compound resulted in impaired neutrophil transmigration and reactive oxygen species production in response to inflammatory stimuli . This suggests that this compound could be a valuable tool for modulating immune responses in inflammatory diseases.
Pharmacokinetics and Safety Profile
Aerosolized formulations of this compound have been tested for their pharmacokinetic properties. In preclinical studies, these formulations showed high pulmonary concentrations with minimal systemic exposure, indicating a favorable safety profile. No significant clinical or histological changes were observed after 21 days of administration in animal models .
Breast Cancer
In vitro studies using MDA-MB-231 breast cancer cells revealed that while this compound had minimal effects on cell proliferation, it significantly reduced cell migration and invasion. This highlights its potential as a therapeutic agent against metastatic breast cancer .
Asthma and COPD
In models of asthma and chronic obstructive pulmonary disease (COPD), aerosolized this compound markedly reduced pulmonary eosinophilia and interleukin-13 levels, which are indicative of inflammatory responses characteristic of these diseases. The compound also demonstrated efficacy in overcoming steroid-resistant inflammation in COPD models .
Data Summary
| Study | Findings | |
|---|---|---|
| Breast Cancer (MDA-MB-231) | Inhibited migration/invasion; minimal effect on proliferation | Potential therapeutic agent for metastatic breast cancer |
| Asthma Model | Reduced eosinophilia and interleukin-13 levels | Favorable for asthma treatment |
| COPD Model | Overcame steroid resistance; reduced neutrophilic inflammation | Promising for COPD therapy |
Properties
IUPAC Name |
3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAQDJKSXQLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218009 | |
| Record name | TG-100115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677297-51-7 | |
| Record name | TG-100115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677297517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TG100-115 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TG-100115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TG-100115 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACH1U1E2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TG100-115 functions as a selective inhibitor of the γ and δ isoforms of phosphoinositide 3-kinases (PI3Ks). [, , , , ] These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. [] By inhibiting PI3Kγ and PI3Kδ, this compound disrupts downstream signaling pathways involved in inflammation and immune responses. [, , , , ]
ANone: Molecular modeling studies suggest that the isoform selectivity of this compound is attributed to the rotational freedom of specific substituent groups within its molecular structure. [] These structural features allow it to bind with higher affinity to the active sites of PI3Kγ and PI3Kδ compared to other PI3K isoforms.
ANone: While several research papers discuss the biological activity and therapeutic potential of this compound, its molecular formula and weight are not explicitly stated within the provided abstracts.
ANone: The provided abstracts do not include details regarding spectroscopic characterization of this compound. Further investigation into full-text articles or patents related to the compound might yield this information.
ANone: Given its ability to modulate inflammatory and immune responses, this compound has been investigated as a potential therapeutic agent for various conditions, including:
- Asthma: Preclinical studies in mouse models of asthma have demonstrated that aerosolized this compound effectively reduces pulmonary eosinophilia, interleukin-13 and mucin accumulation, and airway hyper-responsiveness. []
- Chronic Obstructive Pulmonary Disease (COPD): this compound has shown promise in preclinical models of COPD, inhibiting pulmonary neutrophilia induced by lipopolysaccharide and cigarette smoke. Notably, it demonstrated efficacy in overcoming steroid-resistant inflammation in the smoke model. []
- Acute Myocardial Infarction (AMI): this compound has been shown to limit infarct size and preserve myocardial function in animal models of AMI. [, ] It achieves this by inhibiting edema and inflammation triggered by mediators such as vascular endothelial growth factor (VEGF) and platelet-activating factor (PAF) during reperfusion injury. [, ]
- Pancreatic Cancer: Research suggests that PI3Kγ plays a role in pancreatic cancer by recruiting myeloid-derived suppressor cells to the tumor microenvironment. [] this compound, through its PI3Kγ inhibitory activity, has shown potential in inhibiting pancreatic cancer progression and metastasis in preclinical models. []
- Liver Cancer: Studies indicate that combining this compound with chemotherapeutics like sorafenib enhances treatment efficacy in liver cancer models. [] This synergy is attributed to the ability of this compound to reverse the phenotype of tumor-associated macrophages (TAMs) and relieve immunosuppression. []
ANone: Yes, contrary to its anticipated anti-inflammatory effects, this compound did not prevent liver damage in a mouse model of concanavalin A-induced hepatitis. [] Instead, it aggravated hepatic lesions, increased inflammatory cell infiltration, and elevated serum transaminase activity. [] This unexpected outcome highlights the importance of careful evaluation and further investigation into the compound's effects in different disease contexts.
ANone: Interestingly, while inhibiting inflammation driven by VEGF, this compound does not appear to disrupt endothelial cell mitogenesis stimulated by VEGF. [] This selective inhibition is significant because endothelial cell mitogenesis is essential for tissue repair after ischemic events like myocardial infarction. []
ANone: Preclinical studies show that this compound provides cardioprotection even when administered up to 3 hours after myocardial reperfusion. [, ] This finding suggests a potential therapeutic window for intervention in AMI patients, aligning with the timeframe when patients typically present for medical attention. []
ANone: Yes, preclinical research indicates that combining this compound with other therapeutic modalities enhances its antitumor effects:
- Pancreatic Cancer: Combining this compound with ENO1 DNA vaccination in a mouse model of pancreatic cancer led to a significant reduction in tumor size compared to either treatment alone. [] This combination also increased immune cell infiltration into the tumor microenvironment. []
- Liver Cancer: Sorafenib-loaded hydroxyethyl starch-TG100-115 micelles exhibited significantly enhanced cytotoxic activity against Hep-3B liver cancer cells compared to free drug solutions. [] This combination also demonstrated higher antitumor efficiency and better tolerance in a mouse model. []
ANone: Yes, research focusing on developing isoform-selective PI3K inhibitors, including this compound, explored structural modifications to improve potency and selectivity. [] These studies involved substitutions at various positions on the pteridine and phenol rings of this compound analogs. [] Analyzing the biological activity of these analogs in biochemical assays helped establish the SAR and identify potent PI3K inhibitors. []
ANone: While the provided abstracts don't delve into specific stability data for this compound, one study explored encapsulating sorafenib and this compound within hydroxyethyl starch-based micelles. [] This formulation strategy aimed to improve drug delivery and potentially enhance the stability and bioavailability of this compound. []
ANone: The provided abstracts do not provide information about specific drug interactions or contraindications associated with this compound. Conducting thorough drug interaction studies and investigating potential contraindications during clinical development is crucial for ensuring patient safety.
ANone: The provided abstracts do not contain information about the environmental impact or degradation pathways of this compound. Assessing the potential ecotoxicological effects and developing strategies for responsible waste management are essential considerations during drug development.
ANone: Computational chemistry played a vital role in identifying this compound as a selective PI3Kγ/δ inhibitor. [, ] Molecular modeling, docking studies, and molecular dynamics simulations helped researchers understand its binding mode within the active site of PI3K enzymes and predict its inhibitory activity. [, ] These computational approaches are valuable tools for drug discovery and optimization, enabling researchers to screen and design novel compounds with improved potency and selectivity.
ANone: The provided research focuses solely on the therapeutic potential of this compound. It's possible that its unique mechanism of action could have applications beyond disease treatment, but further investigation would be required to explore such possibilities.
ANone: While the provided abstracts offer valuable insights into the preclinical development of this compound, several knowledge gaps remain:
ANone: While the provided abstracts do not pinpoint specific biomarkers for predicting this compound efficacy, some studies offer clues:
- Pancreatic Cancer: The study combining this compound with ENO1 DNA vaccination showed the combination's efficacy correlated with increased immune cell infiltration and decreased suppressive myeloid cells in the tumor microenvironment. [] These immune cell populations could potentially serve as biomarkers for treatment response.
- Liver Cancer: The study using sorafenib-loaded micelles highlighted the combination's ability to reverse the phenotype of TAMs, suggesting that changes in TAM populations could be explored as potential biomarkers of treatment response. []
ANone: Future research on this compound could focus on:
ANone: this compound inhibits both human and murine neutrophil transmigration and effector function by affecting Akt1/mTOR signaling. [] This finding suggests that TRPM7, the target of this compound in neutrophils, represents a potential target to treat unwanted excessive neutrophil invasion. []
ANone: IL-10 has been shown to decrease the level of inflammation induced by TNF-α in endothelial cells by reducing TNF-α-induced ROS production, ICAM-1 expression, and leukocyte adhesion to the endothelium. [] This antioxidant effect of IL-10 is mediated through PI3-kinase and is paralleled by a decrease in ceramide synthesis induced by TNF-α. [] While this particular study does not directly investigate this compound, it highlights the importance of PI3-kinase in the anti-inflammatory effects of IL-10.
ANone: TRPM7 regulates triple-negative breast cancer (TNBC) cell migration, invasion, and metastasis but does not modulate TNBC proliferation. [] Suppression of TRPM7 via TRPM7 knockdown or pharmacological inhibition synergistically increases TRAIL-induced antiproliferative effects and apoptosis in TNBC cells. [] this compound was identified as a potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion. []
ANone: []-Gingerol, the main active polyphenol of ginger, has been shown to induce caspase-dependent apoptosis in bladder cancer cells via MAPK and ROS signaling. [] this compound increased []-GIN-induced cell death. [] This suggests that []-GIN may be a potential anticancer drug for treating bladder cancer and a good anticancer supplement. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

